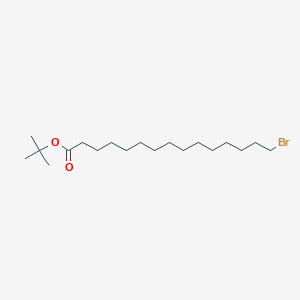

Tert-butyl 15-bromopentadecanoate

Description

Tert-butyl 15-bromopentadecanoate is a brominated alkanoic ester featuring a tert-butyl protecting group and a 15-carbon chain terminated with a bromine atom.

Properties

IUPAC Name |

tert-butyl 15-bromopentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37BrO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCMGTZVFCCFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 15-bromopentadecanoate can be synthesized through the esterification of 15-bromopentadecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality ester suitable for various applications.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

Substitution: Formation of tert-butyl 15-hydroxypentadecanoate or other substituted derivatives.

Reduction: Formation of tert-butyl pentadecanoate.

Oxidation: Formation of 15-bromopentadecanoic acid.

Scientific Research Applications

Tert-butyl 15-bromopentadecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized fatty acids and esters.

Biology: Investigated for its potential role in biological systems, particularly in studies involving lipid metabolism and fatty acid transport.

Medicine: Explored for its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of tert-butyl 15-bromopentadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized to release brominated fatty acids, which can interact with enzymes involved in lipid metabolism. The ester group can be hydrolyzed to release the active brominated acid, which may exert effects on cellular processes such as signal transduction and membrane dynamics.

Comparison with Similar Compounds

General Properties of Tert-butyl Esters and Brominated Alkanoates

Tert-butyl Esters

Tert-butyl esters are widely used in pharmaceuticals and fine chemicals for their stability. Key characteristics include:

- Stability : Resistant to hydrolysis under mild conditions but decompose under strong acids or bases, releasing isobutylene gas (e.g., tert-butyl alcohol decomposes in strong mineral acids) .

- Reactivity : Compatible with oxidizing agents but reactive with alkali metals, alkaline earth metals, and strong bases, producing flammable hydrogen gas .

Brominated Alkanoates

Brominated esters, such as 15-bromopentadecanoate derivatives, are valuable alkylating agents. The bromine atom at the terminal position facilitates reactions like Suzuki couplings or nucleophilic substitutions, enabling carbon-carbon bond formation.

Structural and Functional Analogues

(a) Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₄ .

- Applications: Used in drug discovery for stereochemical control. Unlike 15-bromopentadecanoate, this compound lacks a halogen, reducing its reactivity in alkylation reactions.

- Safety: Classified as non-hazardous, whereas brominated esters may pose additional toxicity risks .

(b) (E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate

- Synthesis : Prepared via mesylation of a hydroxypropene intermediate, highlighting tert-butyl esters’ role in protecting reactive sites during functionalization .

- Reactivity: The mesylate group (-OSO₂CH₃) is a better leaving group than bromide, enabling faster nucleophilic substitutions compared to 15-bromopentadecanoate .

(c) Tert-butyl Alcohol

- Properties : A precursor to tert-butyl esters. It is flammable (LEL: 1.7% v/v) and reacts violently with oxidizers, necessitating strict storage protocols .

- Exposure Limits : OSHA PEL = 100 ppm (8-hour average); NIOSH REL = 100 ppm (10-hour average) . While these limits apply to the alcohol, tert-butyl esters may require similar precautions due to shared degradation pathways .

Hazard Profile

- Handling : Use nitrile or butyl gloves, eye protection, and respiratory equipment if aerosolized (as recommended for tert-butyl alcohol at >100 ppm) .

Biological Activity

Tert-butyl 15-bromopentadecanoate, with the molecular formula C19H37BrO2, is a brominated fatty acid ester derived from pentadecanoic acid. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications based on diverse research findings.

This compound can be synthesized through the esterification of 15-bromopentadecanoic acid with tert-butyl alcohol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete conversion to the ester.

Key Chemical Properties:

- Molecular Weight: 395.42 g/mol

- Boiling Point: Not specified

- Solubility: Soluble in organic solvents; limited aqueous solubility .

- Log P (octanol-water partition coefficient): Approximately 2.75, indicating moderate lipophilicity .

The biological activity of this compound is largely attributed to its metabolism within biological systems. Upon ingestion or application, the ester bond can be hydrolyzed to release brominated fatty acids, which may interact with various enzymes involved in lipid metabolism. These interactions can influence cellular processes such as signal transduction and membrane dynamics.

Potential Biological Effects:

- Lipid Metabolism: Investigated for its role in modulating lipid profiles and fatty acid transport mechanisms.

- Cellular Signaling: May affect pathways related to inflammation and cellular stress responses due to the presence of bromine.

1. Lipid Metabolism Studies

Research has indicated that brominated fatty acids can alter lipid metabolism significantly. A study focusing on halogenated fatty acids revealed that these compounds could impact lipid profiles by influencing the activity of enzymes such as lipases and acyltransferases. This suggests that this compound may have applications in managing metabolic disorders related to lipid imbalances.

2. Therapeutic Applications

This compound has been explored for its potential as a prodrug in drug delivery systems. Its ability to release active brominated acids could be harnessed for targeted delivery of therapeutic agents, enhancing bioavailability and efficacy in treating various conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Tert-butyl 15-chloropentadecanoate | Chlorine instead of bromine | Potentially different reactivity |

| Tert-butyl 15-iodopentadecanoate | Iodine substitution | May exhibit enhanced biological effects |

| Tert-butyl 15-fluoropentadecanoate | Fluorine substitution | Altered interaction with biological systems |

The presence of bromine in this compound imparts specific reactivity patterns that are distinct from its chlorinated or iodinated counterparts, making it a valuable compound for studying halogenated fatty acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.